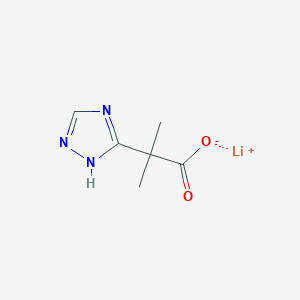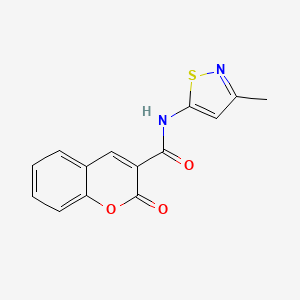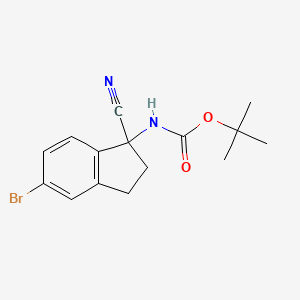![molecular formula C20H21N5O3 B2497256 6-[5-(4-甲氧基-1-甲基-6-氧代吡啶-3-羰基)-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-2-基]吡啶-3-腈 CAS No. 2415565-58-9](/img/structure/B2497256.png)
6-[5-(4-甲氧基-1-甲基-6-氧代吡啶-3-羰基)-1,3,3a,4,6,6a-六氢吡咯并[3,4-c]吡咯-2-基]吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple heterocyclic rings
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
The primary targets of this compound are uridine monophosphate kinase (UMPK) , UDP-N-acetyl muramyl pentapeptide ligase (Mur-F) , and peptidyl deformylase (PDF) . These enzymes play crucial roles in bacterial cell wall formation, RNA biosynthesis, and protein maturation .
Mode of Action
The compound exhibits its anti-bacterial and anti-biofilm characteristics by competitively inhibiting the aforementioned targets . It binds to the active sites of UMPK, Mur-F, and PDF, preventing their normal function . This inhibition disrupts the bacterial cell wall formation, RNA biosynthesis, and protein maturation, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell wall formation, RNA biosynthesis, and protein maturation . By inhibiting UMPK, Mur-F, and PDF, it disrupts these pathways, leading to the death of the bacteria .
Pharmacokinetics
The compound has shown to penetrate into infected cells at a concentration of 640 µM/ml and obliterate Methicillin-Resistant Strains of Staphylococcus aureus (MRSA) . The compound’s stability was evaluated by showing its ability to remain bound to the active sites of UMPK, Mur-F, and PDF even after increasing the incubation time, temperature, pH, and substrate concentration .
Result of Action
The compound’s action results in the death of MRSA. Moreover, distinct reductions in the expression of UMPK, Mur-F, and PDF genes were noted .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as incubation time, temperature, pH, and substrate concentration . Despite increased activities of nitric oxide synthase (NOS), NADPH–P450 reductase, superoxide dismutase, catalase, and peroxidase in infected cell lines, the compound was able to obliterate MRSA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves multiple steps, including the formation of the pyridine and pyrrolidine rings. Common synthetic methods include:
Cyclization Reactions: The formation of the pyridine ring can be achieved through cyclization reactions involving appropriate precursors.
Condensation Reactions: The pyrrolidine ring can be synthesized through condensation reactions between suitable amines and carbonyl compounds.
Functional Group Transformations: Various functional group transformations, such as oxidation and reduction, are employed to introduce the desired substituents on the rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyridine and pyrrolidine derivatives, which can be further functionalized for specific applications.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the pyridine and pyrrolidine rings.
Imidazole Derivatives: Compounds containing the imidazole ring, which can exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of 6-[5-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile lies in its complex structure, which combines multiple heterocyclic rings and functional groups
属性
IUPAC Name |
6-[5-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-12-16(17(28-2)5-19(23)26)20(27)25-10-14-8-24(9-15(14)11-25)18-4-3-13(6-21)7-22-18/h3-5,7,12,14-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXHXUZASPNLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2497179.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)


![1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2497187.png)
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
![N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide](/img/structure/B2497189.png)

![2-PHENOXY-N-({5-SULFANYLIDENE-4-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)ACETAMIDE](/img/structure/B2497194.png)


